molecular formula C15H12N4O3 B5519869 N-(2-methoxy-5-nitrophenyl)-4-quinazolinamine

N-(2-methoxy-5-nitrophenyl)-4-quinazolinamine

Cat. No.: B5519869
M. Wt: 296.28 g/mol
InChI Key: UIQSOOXEGYZKER-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-4-quinazolinamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a quinazoline ring system substituted with a methoxy-nitrophenyl group, which imparts distinct chemical and biological properties.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-4-quinazolinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of novel materials with specific properties, such as dyes and polymers.

Safety and Hazards

For “N-(2-methoxy-5-nitrophenyl)acetamide”, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

There’s a study on the release of protons from the photoactivated compound sodium 2-methoxy-5-nitrophenyl sulfate at the surface of a bilayer lipid membrane . This could potentially provide insights into the behavior of similar compounds in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-4-quinazolinamine typically involves the reaction of 2-methoxy-5-nitroaniline with 4-chloroquinazoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the amino group of 2-methoxy-5-nitroaniline attacks the chloro-substituted quinazoline, resulting in the formation of the desired product.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-4-quinazolinamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or nitro groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, suitable solvents like DMF or DMSO.

Major Products Formed

    Reduction: Formation of N-(2-amino-5-methoxyphenyl)-4-quinazolinamine.

    Oxidation: Formation of N-(2-hydroxy-5-nitrophenyl)-4-quinazolinamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-nitrophenyl)-2-furamide
  • 4-isopropyl-N-(2-methoxy-5-nitrophenyl)benzamide
  • N-(2-methoxy-5-nitrophenyl)-2-methylpropanamide

Uniqueness

N-(2-methoxy-5-nitrophenyl)-4-quinazolinamine is unique due to its quinazoline ring system, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-22-14-7-6-10(19(20)21)8-13(14)18-15-11-4-2-3-5-12(11)16-9-17-15/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQSOOXEGYZKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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